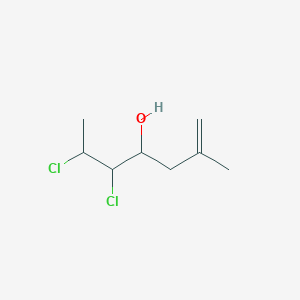

5,6-Dichloro-2-methylhept-1-en-4-ol

Beschreibung

5,6-Dichloro-2-methylhept-1-en-4-ol is a chlorinated alkenol featuring a seven-carbon chain with a terminal double bond (C1–C2), a hydroxyl group at C4, methyl substitution at C2, and chlorine atoms at C5 and C5. This unique structure imparts distinct physicochemical properties, including polarity, steric hindrance, and reactivity influenced by the electron-withdrawing effects of chlorine.

Eigenschaften

CAS-Nummer |

51107-32-5 |

|---|---|

Molekularformel |

C8H14Cl2O |

Molekulargewicht |

197.10 g/mol |

IUPAC-Name |

5,6-dichloro-2-methylhept-1-en-4-ol |

InChI |

InChI=1S/C8H14Cl2O/c1-5(2)4-7(11)8(10)6(3)9/h6-8,11H,1,4H2,2-3H3 |

InChI-Schlüssel |

FVGHACNGTJVRGC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(C(CC(=C)C)O)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural Differences Among Chlorinated Compounds

Electronic and Steric Effects

- Chlorine Substitution: The 5,6-dichloro configuration in the target compound may enhance electrophilicity at the double bond (C1–C2) compared to non-halogenated alkenols. This contrasts with 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one, where chlorine atoms on the chromenone ring stabilize the conjugated system via resonance .

Physicochemical Properties

While direct data on the target compound’s solubility or melting point are unavailable, comparisons can be inferred:

- Polarity: The hydroxyl and chlorine groups increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., dichloromethane) relative to non-chlorinated analogues.

- Boiling Point: Dichloro substitution typically raises boiling points compared to mono-chlorinated or non-halogenated counterparts due to increased molecular weight and dipole interactions.

Reactivity and Stability

- Oxidation Sensitivity: The allylic alcohol (C4–OH adjacent to C1–C2 double bond) may render the compound prone to oxidation, similar to other alkenols. However, the methyl group at C2 could mitigate this by sterically shielding the hydroxyl.

- Acidity: The hydroxyl group’s acidity is likely higher than in non-chlorinated alkenols due to electron-withdrawing Cl atoms, analogous to the enhanced acidity observed in 6-amino-2-(2′-hydroxyphenyl)benzoxazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.